molecular formula C25H19N3O B12894904 7-(3-Quinolylaminobenzyl)-8-quinolinol CAS No. 73855-37-5

7-(3-Quinolylaminobenzyl)-8-quinolinol

Katalognummer: B12894904
CAS-Nummer: 73855-37-5
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: KPUPMWNNLGZCBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry. This compound, in particular, has garnered attention due to its potential biological activities and its role in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of quinoline derivatives with phenylamine and formaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific biological pathways.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, catalysts, and materials

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit the HMGB1-mediated caspase-11 signaling pathway, which is involved in inflammatory responses. By binding to HMGB1, the compound disrupts its interaction with lipopolysaccharides, thereby preventing the activation of caspase-11 and subsequent inflammatory processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol is unique due to its dual quinoline structure, which enhances its binding affinity to biological targets and increases its potential therapeutic applications .

Eigenschaften

CAS-Nummer

73855-37-5

Molekularformel

C25H19N3O

Molekulargewicht

377.4 g/mol

IUPAC-Name

7-[phenyl-(quinolin-3-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C25H19N3O/c29-25-21(13-12-18-10-6-14-26-24(18)25)23(17-7-2-1-3-8-17)28-20-15-19-9-4-5-11-22(19)27-16-20/h1-16,23,28-29H

InChI-Schlüssel

KPUPMWNNLGZCBP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC5=CC=CC=C5N=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.